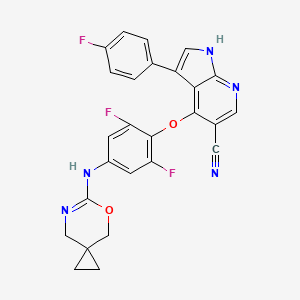
Hpk1-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 29 is a small molecule inhibitor that targets hematopoietic progenitor kinase 1, a serine/threonine kinase in the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in immune cells and acts as a negative regulator of T cell and B cell receptor signaling, as well as dendritic cell function . Inhibition of hematopoietic progenitor kinase 1 has shown promise in enhancing T cell activation and anti-tumor immune responses, making it a potential candidate for cancer immunotherapy .
Preparation Methods
The synthesis of hematopoietic progenitor kinase 1 inhibitor 29 involves structure-based virtual screening and medicinal chemistry iterations. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of appropriate amines with pyrimidine derivatives . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Hematopoietic progenitor kinase 1 inhibitor 29 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 29 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 29 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug discovery. In immunology, it is used to study the regulation of T cell and B cell receptor signaling and dendritic cell function . In oncology, it has shown potential as a cancer immunotherapy agent by enhancing T cell activation and anti-tumor immune responses . Additionally, hematopoietic progenitor kinase 1 inhibitor 29 is used in drug discovery to identify and develop new inhibitors targeting hematopoietic progenitor kinase 1 for therapeutic applications .
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 29 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1, which is involved in the negative regulation of T cell and B cell receptor signaling . The inhibition of hematopoietic progenitor kinase 1 leads to the activation of T cells and dendritic cells, enhancing their immune responses . The molecular targets of hematopoietic progenitor kinase 1 inhibitor 29 include the phosphorylation sites on hematopoietic progenitor kinase 1 and its downstream signaling molecules, such as the linker of activated T cells and Src homology 2 domain-containing leukocyte protein of 76 kilodaltons .
Comparison with Similar Compounds
Hematopoietic progenitor kinase 1 inhibitor 29 is unique in its high selectivity and potency compared to other hematopoietic progenitor kinase 1 inhibitors. Similar compounds include diaminopyrimidine carboxamides and isoindolone derivatives, which also target hematopoietic progenitor kinase 1 but may have different selectivity profiles and pharmacokinetic properties . Hematopoietic progenitor kinase 1 inhibitor 29 stands out due to its ability to enhance T cell activation and anti-tumor immune responses with minimal off-target effects .
Properties
Molecular Formula |
C26H18F3N5O2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-[2,6-difluoro-4-(5-oxa-7-azaspiro[2.5]oct-6-en-6-ylamino)phenoxy]-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C26H18F3N5O2/c27-16-3-1-14(2-4-16)18-11-32-24-21(18)22(15(9-30)10-31-24)36-23-19(28)7-17(8-20(23)29)34-25-33-12-26(5-6-26)13-35-25/h1-4,7-8,10-11H,5-6,12-13H2,(H,31,32)(H,33,34) |
InChI Key |
QSCRZQWKTHMGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN=C(OC2)NC3=CC(=C(C(=C3)F)OC4=C5C(=CNC5=NC=C4C#N)C6=CC=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


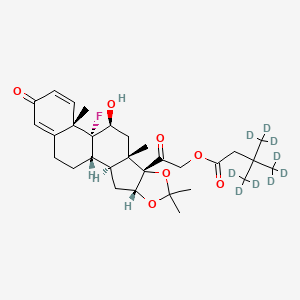
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
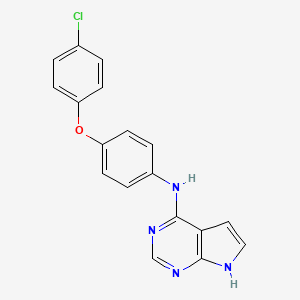
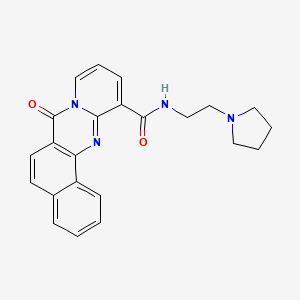
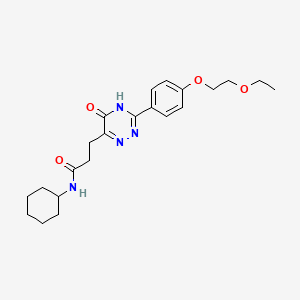
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
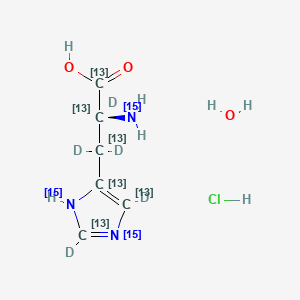
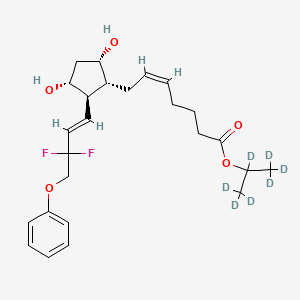
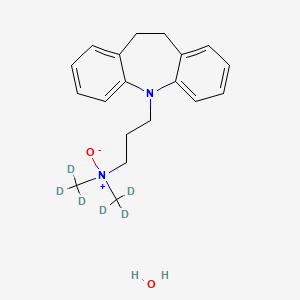
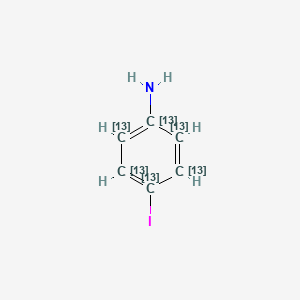
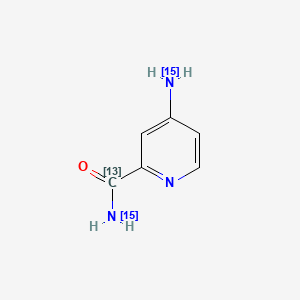
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
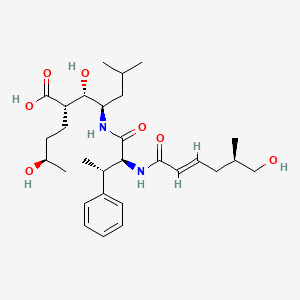
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
